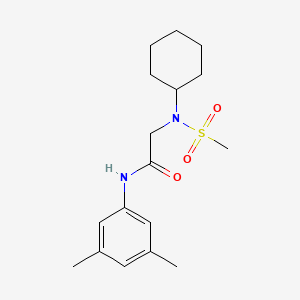
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has been studied for its potential applications in scientific research. CCMB belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.
作用機序
The mechanism of action of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide exerts its biological activity by binding to the active site of enzymes and inhibiting their activity. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to induce apoptotic cell death in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit several biochemical and physiological effects. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the regulation of neurotransmitter levels in the brain. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to induce apoptotic cell death in cancer cells.
実験室実験の利点と制限
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has several advantages for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is relatively easy to synthesize and purify. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit potent biological activity at low concentrations. However, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide also has several limitations for lab experiments. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has not been extensively studied in vivo, which limits our understanding of its potential applications in biological systems.
将来の方向性
There are several future directions for the study of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide. One potential direction is the development of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease. Another potential direction is the study of the structure-activity relationship of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide and its analogs to better understand the mechanism of action and to develop more potent derivatives. Additionally, the use of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide as a fluorescent probe for imaging applications could also be further explored.
合成法
The synthesis of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide involves the reaction between 2-chloro-4-methylbenzoic acid and 3-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography. The yield of 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide is reported to be around 60%.
科学的研究の応用
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been found to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has also been found to exhibit antiproliferative activity against various cancer cell lines. Additionally, 2-chloro-N-(3-cyanophenyl)-4-methylbenzamide has been studied for its potential as a fluorescent probe for imaging applications.
特性
IUPAC Name |
2-chloro-N-(3-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-5-6-13(14(16)7-10)15(19)18-12-4-2-3-11(8-12)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVTEXAZGMGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5794816.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)



![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)



![4-{4-allyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5794908.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5794919.png)

![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5794933.png)